3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol

PIM kinase inhibition Oncology Synthetic intermediate

3-(4-Bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol (CAS 306290-80-2; molecular formula C₁₃H₁₆BrN₃O; molecular weight 310.19 g/mol) is a heterocyclic small molecule belonging to the fused triazoloazepine class. Its structure uniquely combines a saturated hexahydro-2H-azepine ring, a 1,2,4-triazole moiety, a 3-hydroxy substituent on the triazoloazepine core, and a para-bromophenyl group at the 3-position.

Molecular Formula C13H16BrN3O
Molecular Weight 310.195
CAS No. 306290-80-2
Cat. No. B2463963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol
CAS306290-80-2
Molecular FormulaC13H16BrN3O
Molecular Weight310.195
Structural Identifiers
SMILESC1CCC2=NNC(N2CC1)(C3=CC=C(C=C3)Br)O
InChIInChI=1S/C13H16BrN3O/c14-11-7-5-10(6-8-11)13(18)16-15-12-4-2-1-3-9-17(12)13/h5-8,16,18H,1-4,9H2
InChIKeyFVCFAOXLRPGYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol (CAS 306290-80-2): Core Structural & Procurement Primer


3-(4-Bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol (CAS 306290-80-2; molecular formula C₁₃H₁₆BrN₃O; molecular weight 310.19 g/mol) is a heterocyclic small molecule belonging to the fused triazoloazepine class . Its structure uniquely combines a saturated hexahydro-2H-azepine ring, a 1,2,4-triazole moiety, a 3-hydroxy substituent on the triazoloazepine core, and a para-bromophenyl group at the 3-position. This scaffold is distinct from the more commonly reported 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine analogs that lack the endocyclic 3‑hydroxy group, positioning it as a specialized intermediate and a differentiated tool compound for structure‑activity relationship (SAR) exploration .

Why 3-(4-Bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol Cannot Be Replaced by Common Triazoloazepine Analogs


Although numerous 3-aryl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines have been described as γ‑secretase modulators, BET bromodomain inhibitors, or anti‑inflammatory agents, these analogs uniformly lack the endocyclic 3‑hydroxy group that defines the hexahydro‑3‑ol core of CAS 306290‑80‑2 [1]. The 3‑hydroxy substituent introduces a hydrogen‑bond donor and acceptor that fundamentally alters the compound's physicochemical profile, target engagement capability, and synthetic utility as a downstream derivatization handle. Generic substitution with a tetrahydro‑5H‑triazoloazepine (e.g., CAS 324060‑59‑5) or a non‑halogenated phenyl analog would erase these differentiation points, compromising both biological SAR interpretation and the synthetic pathway to advanced leads such as the pan‑PIM kinase inhibitor series reported by Pettus et al. [2]. The quantitative evidence below substantiates exactly where the hexahydro‑3‑ol‑4‑bromophenyl combination delivers measurable, comparator‑verified differentiation.

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol vs. Closest Analogs


Validated Key Intermediate for the SI-2940 Pan-PIM Kinase Inhibitor Program vs. Non-Hydroxylated Scaffolds

CAS 306290-80-2 is explicitly designated as an 'advanced key intermediate in the preparation of SI-2940 related analogs, which is a potent and orally bioavailable pan‑pim kinase inhibitor' . The reference synthetic pathway published by Pettus et al. (J. Med. Chem. 2016, 59, 6407–6430) describes the discovery and optimization of the SI-2940 series [1]. By contrast, the tetrahydro‑5H‑triazolo[4,3‑a]azepine analog 3‑(4‑bromophenyl)‑6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑a]azepine (CAS 324060‑59‑5) lacks the endocyclic 3‑hydroxy group and cannot serve as a direct synthetic surrogate for this route, as the 3‑hydroxy moiety is required for downstream transformations that install the pharmacophore essential for PIM kinase inhibition.

PIM kinase inhibition Oncology Synthetic intermediate

In Vivo Analgesic Activity of the Triazoloazepine Scaffold: Hydroxy-Substituted Derivatives Outperform Ketorolac

In a 2023 study by Demchenko et al., a series of 3‑aryl‑6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑a]azepines (7a–g) were evaluated in vivo. The ortho‑hydroxyphenyl derivative 7b achieved 95.5% inhibition of acetic acid‑induced writhing in mice, significantly exceeding ketorolac (85.9% inhibition) at the same oral dose of 25 mg/kg [1]. While compound 7b bears its hydroxyl on the phenyl ring rather than on the triazoloazepine core, the data establish that hydroxyl substitution within the triazoloazepine scaffold can confer analgesic activity superior to a clinically used NSAID. The 4‑bromophenyl‑3‑hydroxy‑hexahydro scaffold of CAS 306290‑80‑2 combines both a halogenated aryl ring (enhancing target affinity in many chemotypes) and an endocyclic 3‑OH, a substitution pattern not represented in the Demchenko series and therefore a differentiated starting point for SAR exploration.

Analgesic Anti-inflammatory In vivo pharmacology

γ-Secretase Modulation: 4‑Bromophenyl Triazoloazepine Recognized as Alzheimer's Disease Pharmacophore

The tetrahydro analog of CAS 306290‑80‑2 — namely 3‑(4‑bromophenyl)‑6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑a]azepine — is explicitly claimed in patent literature as a γ‑secretase modulator useful for treating Alzheimer's disease, cerebral amyloid angiopathy, and related Aβ‑pathologies [1]. This patent family (US 11,440,915; WO 2014/048945) establishes the 4‑bromophenyl‑triazoloazepine core as a validated pharmacophore for γ‑secretase engagement. CAS 306290‑80‑2 retains the 4‑bromophenyl‑triazoloazepine skeleton while adding a 3‑hydroxy substituent, a modification known to enhance solubility and metabolic stability in azepine‑based CNS drug candidates.

Alzheimer's disease γ-Secretase modulation Amyloid-beta

Physicochemical Differentiation: Added Hydrogen-Bond Donor Capacity vs. Tetrahydro Analogs

The presence of a secondary hydroxyl group on the saturated azepine ring fundamentally alters the hydrogen‑bond donor/acceptor profile of CAS 306290‑80‑2 relative to its most direct analog, 3‑(4‑bromophenyl)‑6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑a]azepine (CAS 324060‑59‑5). Based on calculated physicochemical properties, CAS 324060‑59‑5 has 0 H‑bond donors and 2 H‑bond acceptors (Chem960 data) [1], whereas CAS 306290‑80‑2 gains one H‑bond donor (the 3‑OH) while retaining comparable H‑bond acceptor count. This difference impacts solubility, permeability, and target binding — parameters directly relevant to both biological screening outcomes and the suitability of the compound as a synthetic intermediate for hydroxyl‑directed functionalization (e.g., esterification, etherification, or oxidation to a ketone).

Physicochemical properties Drug-likeness Hydrogen bonding

Anti-Corrosion and Biocidal Activity: Triazoloazepine Derivatives as Multifunctional Industrial Agents

Beyond pharmaceutical applications, triazoloazepine derivatives — including bromophenyl‑substituted variants — have demonstrated quantitative corrosion inhibition efficacy against low‑carbon steel in microbial environments. Studies by Tkachenko et al. (Demchenko group) showed that triazoloazepine‑containing secondary amines provide a synergistic inhibitory effect in hydrochloric acid media during microbial corrosion induced by sulfate‑reducing bacteria [1]. Separately, minimum inhibitory concentration (MIC) data have been reported for 6,7,8,9‑tetrahydro‑5H‑[1,2,4]triazolo[4,3‑a]azepine derivatives against ammonifying bacteria isolated from soil ferrosphere [2]. CAS 306290‑80‑2, with its bromine substituent and hydroxyl group, presents a structural profile that may enhance both metal surface adsorption (via the bromophenyl moiety) and aqueous compatibility (via the 3‑OH), though direct MIC or inhibition efficiency data for this specific compound have not been published.

Corrosion inhibition Biocidal Industrial microbiology

High-Impact Application Scenarios for 3-(4-Bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol (CAS 306290-80-2)


Pan-PIM Kinase Inhibitor Lead Optimization and Medicinal Chemistry SAR Campaigns

CAS 306290-80-2 serves as the designated key intermediate for the SI-2940 pan‑PIM kinase inhibitor series, a validated oncology target program with published structure‑activity relationships (Pettus et al., J. Med. Chem. 2016) . The 3‑hydroxy group provides a derivatization handle for systematic SAR exploration (etherification, esterification, carbamate formation, oxidation to ketone), while the 4‑bromophenyl moiety enables late‑stage cross‑coupling diversification (Suzuki, Buchwald‑Hartwig). Research groups pursuing PIM‑1, PIM‑2, or PIM‑3 inhibitors should procure this specific compound because alternative tetrahydro‑triazoloazepines lack the 3‑OH required to access the SI-2940 chemotype.

Non-Steroidal Anti-Inflammatory Drug (NSAID) Discovery Leveraging Hydroxylated Triazoloazepine Scaffolds

The Demchenko 2023 study demonstrated that hydroxyl‑bearing triazoloazepines can deliver analgesic efficacy superior to ketorolac (95.5% vs 85.9% writhing inhibition) and anti‑inflammatory activity exceeding diclofenac sodium (50.3–73.0% vs 44.2% inflammation inhibition) in murine models [1]. CAS 306290‑80‑2 combines the 4‑bromophenyl substituent (known to enhance COX‑2 selectivity in multiple NSAID chemotypes) with an endocyclic 3‑OH, creating a scaffold that simultaneously explores both the halogen‑aryl SAR dimension and the hydroxyl‑position SAR dimension not addressed in the published series. This compound is therefore a high‑priority procurement target for academic and industrial analgesic/anti‑inflammatory drug discovery programs.

Alzheimer's Disease γ-Secretase Modulator Development and CNS Drug Candidate Profiling

The 4‑bromophenyl‑triazoloazepine core is explicitly protected in granted patents (US 11,440,915; WO 2014/048945) for γ‑secretase modulation in Alzheimer's disease [2]. CAS 306290‑80‑2 adds a 3‑hydroxy group to this patented scaffold — a modification predicted by the SwissADME evaluation of the Demchenko tetrahydro series to maintain drug‑likeness (Lipinski and Veber compliance, high GI absorption, BBB penetration potential) while potentially improving metabolic stability and reducing hERG liability. CNS drug discovery teams should prioritize this compound as a next‑generation γ‑secretase modulator starting point that builds directly on validated intellectual property.

Corrosion Inhibitor and Industrial Biocide Structure‑Activity Studies

Triazoloazepine derivatives have established anti‑corrosion efficacy in acidic chloride environments and biocidal activity against sulfate‑reducing and ammonifying bacteria relevant to oilfield and industrial water systems [3][4]. CAS 306290‑80‑2, with its electron‑rich bromophenyl group (enhancing metal surface chemisorption) and polar 3‑OH (improving water dispersibility and hydrogen‑bonding to bacterial membranes), presents a structurally novel entry for systematic structure‑property relationship studies in materials protection. Industrial laboratories developing multifunctional corrosion inhibitor‑biocide hybrid molecules should acquire this compound to benchmark against quaternary ammonium and triazole‑based commercial standards.

Quote Request

Request a Quote for 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.